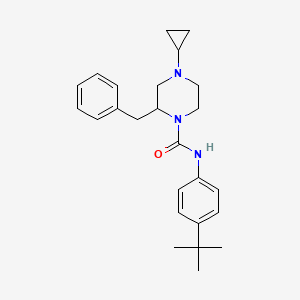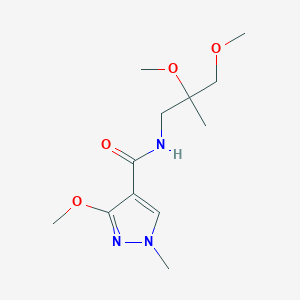
2-benzyl-N-(4-tert-butylphenyl)-4-cyclopropylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzyl-N-(4-tert-butylphenyl)-4-cyclopropylpiperazine-1-carboxamide (2-BN-4-TBP-4-CPPC) is an organic compound belonging to the class of piperazine derivatives. It is an important synthetic intermediate in the production of pharmaceuticals, agrochemicals, and other industrial products. It is also used as a starting material for the synthesis of other piperazine derivatives.
Mecanismo De Acción
The exact mechanism of action of 2-BN-4-TBP-4-CPPC is not fully understood. However, it is believed to act as an agonist of certain receptors, such as the serotonin and dopamine receptors, which are involved in the regulation of mood, emotion, and behavior. It is also believed to act as an antagonist of certain enzymes, such as the cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins, which are important regulators of inflammation.
Biochemical and Physiological Effects
2-BN-4-TBP-4-CPPC has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood, emotion, and behavior. It has also been shown to inhibit the activity of certain enzymes, such as the cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins, which are important regulators of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-BN-4-TBP-4-CPPC has a number of advantages for use in laboratory experiments. It is a relatively stable compound, with a long shelf life. It is also relatively easy to synthesize and can be readily obtained from commercial sources. However, there are some limitations to its use in laboratory experiments. It is a relatively expensive compound, and the yields of the synthesis are often low.
Direcciones Futuras
There are a number of potential future directions for the use of 2-BN-4-TBP-4-CPPC. It could be used as a starting material for the synthesis of new compounds, such as new pharmaceuticals or agrochemicals. It could also be used as a tool for the study of its pharmacological effects, such as its effects on the regulation of mood, emotion, and behavior. Additionally, it could be used to develop new materials, such as polymers and nanoparticles.
Métodos De Síntesis
2-BN-4-TBP-4-CPPC can be synthesized through a number of different methods, including the classical one-pot synthesis, the solid-phase synthesis, and the microwave-assisted synthesis. The classical one-pot synthesis involves the reaction of a substituted piperazine with a carboxylic acid in the presence of a base. The solid-phase synthesis involves the use of a solid support, such as a resin, to facilitate the reaction. The microwave-assisted synthesis is a relatively new method that uses microwave radiation to speed up the reaction.
Aplicaciones Científicas De Investigación
2-BN-4-TBP-4-CPPC has been used in a variety of scientific research applications, including the study of its pharmacological effects, the development of new drugs, and the synthesis of new materials. It has been studied for its potential use in the treatment of certain diseases, such as cancer, diabetes, and cardiovascular diseases. It has also been used in the synthesis of new materials, such as polymers and nanoparticles.
Propiedades
IUPAC Name |
2-benzyl-N-(4-tert-butylphenyl)-4-cyclopropylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O/c1-25(2,3)20-9-11-21(12-10-20)26-24(29)28-16-15-27(22-13-14-22)18-23(28)17-19-7-5-4-6-8-19/h4-12,22-23H,13-18H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWQLXPQZKZUIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCN(CC2CC3=CC=CC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B6428294.png)
![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B6428297.png)
![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(propan-2-yloxy)benzamide](/img/structure/B6428305.png)


![1-[(4-chlorophenyl)methyl]-3-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)urea](/img/structure/B6428319.png)
![1-({[2,3'-bifuran]-5-yl}methyl)-3-tert-butylurea](/img/structure/B6428330.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-({[2,3'-bifuran]-5-yl}methyl)urea](/img/structure/B6428344.png)
![N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6428351.png)
![5-fluoro-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-2-methoxybenzene-1-sulfonamide](/img/structure/B6428365.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide](/img/structure/B6428372.png)
![N-(3-chloro-4-fluorophenyl)-N'-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}ethanediamide](/img/structure/B6428373.png)
![3-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B6428376.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-2-phenylbutanamide](/img/structure/B6428381.png)